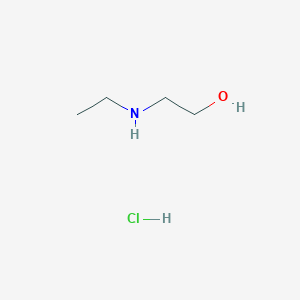

2-(Ethylamino)ethan-1-ol hydrochloride

Description

The exact mass of the compound 2-(Ethylamino)ethan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Ethylamino)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(ethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMTENHXXIXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591159 | |

| Record name | 2-(Ethylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-61-6 | |

| Record name | 2-(Ethylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylamino)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Profiling and Analytical Characterization of 2-(Ethylamino)ethan-1-ol Hydrochloride

[1][2]

Executive Summary

2-(Ethylamino)ethan-1-ol Hydrochloride (CAS: 54472-61-6), also known as

This technical guide provides a definitive structural analysis, synthesis pathway, and self-validating analytical protocols for researchers utilizing this compound as a building block or functional excipient.[1][2]

Physicochemical Specifications

The transition from free base to hydrochloride salt significantly alters the physical properties of the molecule.[2] The following data consolidates the theoretical and experimental parameters.

| Property | Specification | Notes |

| IUPAC Name | 2-(Ethylamino)ethan-1-ol hydrochloride | |

| Common Name | ||

| CAS Number | 54472-61-6 | Specific to the HCl salt form.[1][2][3] |

| Molecular Formula | Derived from Base ( | |

| Molecular Weight | 125.60 g/mol | Base (89.[1][2]14) + HCl (36.46).[1][2] |

| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage.[1][2] |

| Solubility | High (Water, Ethanol, Methanol) | Insoluble in non-polar solvents (Hexane, Et2O).[2] |

| pKa (Base) | ~9.8 (Estimated) | Typical for secondary alkanolamines.[1][2] |

| Melting Point | Experimental Determination Required | Typically >80°C (distinct from free base liquid).[1][2][4] |

Structural Analysis & Synthesis Logic

The Hydrochloride Advantage

In drug development, converting the secondary amine to its HCl salt serves three mechanistic purposes:

-

Bioavailability: Increases aqueous solubility for parenteral formulations.[1][2]

-

Stability: Protonation of the nitrogen atom prevents oxidation and

-oxide formation.[1][2] -

Processing: Converts a viscous, difficult-to-weigh liquid into a free-flowing solid.[1][2]

Synthesis Pathway

The industrial synthesis prioritizes the reaction of ethylamine with ethylene oxide.[2] However, to ensure high purity and avoid the formation of tertiary amines (

Graphviz Workflow: Synthesis & Salt Formation

Figure 1: Controlled synthesis pathway minimizing tertiary amine impurities through excess ethylamine and subsequent hydrochloride salt formation.[1][2]

Analytical Characterization Protocols

To validate the identity and purity of 2-(Ethylamino)ethan-1-ol HCl, researchers must employ a multi-modal approach. The following protocols are designed to be self-validating.

Protocol A: Chloride Content Determination (Potentiometric Titration)

This method quantifies the hydrochloride counter-ion, ensuring the salt stoichiometry is 1:1.[2]

-

Principle: Reaction of chloride ions with Silver Nitrate (

) to form insoluble Silver Chloride ( -

Reagents: 0.1M

(Standardized), dilute Nitric Acid ( -

Equipment: Potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE) or Ag billet electrode.

Step-by-Step Workflow:

-

Sample Prep: Accurately weigh ~150 mg of the sample into a 100 mL beaker.

-

Dissolution: Dissolve in 50 mL deionized water; add 1 mL of 2M

to acidify. -

Titration: Titrate with 0.1M

with dynamic dosing. -

Endpoint: Determine the inflection point (maximum 1st derivative of Potential vs. Volume).[1][2]

-

Calculation:

Target Theoretical Chloride: 28.22%[1][2]

Protocol B: Structural Confirmation ( -NMR)

Nuclear Magnetic Resonance (NMR) distinguishes the ethyl group, the ethanol backbone, and the effect of protonation.[2]

-

Solvent: Deuterium Oxide (

) or DMSO- -

Key Shifts (Expected in

):-

ppm (Triplet, 3H): Methyl group of the ethyl chain (

-

ppm (Quartet, 2H): Methylene of the ethyl chain (

-

ppm (Triplet, 2H): Methylene adjacent to Nitrogen (

-

ppm (Triplet, 2H): Methylene adjacent to Oxygen (

-

Note: The acidic proton (

) and hydroxyl (

-

ppm (Triplet, 3H): Methyl group of the ethyl chain (

Graphviz Workflow: Analytical Logic

Figure 2: Multi-modal analytical workflow for validating structure and salt stoichiometry.

Handling and Safety Considerations

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8068, 2-(Ethylamino)ethanol. Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier for N-ethylethanolamine. Retrieved from [Link][2]

-

Mettler Toledo. Potentiometric Titration of Chloride in Acidic Solutions. Retrieved from [Link]

Thermodynamic Characterization & Stability Profile: 2-(Ethylamino)ethanol Hydrochloride

Technical Whitepaper | Application Note: AN-2026-EEA-HCL

Executive Summary

This technical guide provides an in-depth analysis of the thermodynamic and physicochemical properties of 2-(Ethylamino)ethanol Hydrochloride (CAS: 54472-61-6), the hydrochloride salt of N-ethylethanolamine. While the free amine (CAS: 110-73-6) is widely utilized in carbon capture and gas treating, the hydrochloride salt represents a critical phase-change intermediate often encountered in degradation pathways, ionic liquid synthesis, and pharmaceutical formulation.

This document addresses the scarcity of direct literature data for the salt form by establishing a first-principles characterization framework . We synthesize available structural analog data (Ethanolamine HCl) with rigorous experimental protocols for determining phase transitions, lattice stability, and decomposition kinetics.

Molecular Identity & Physicochemical Baseline

The transition from the free base 2-(Ethylamino)ethanol to its hydrochloride salt fundamentally alters the thermodynamic landscape of the molecule, shifting from a volatile liquid to an ionic solid. This transformation is driven by the protonation of the secondary amine, creating a cation capable of strong hydrogen bonding and electrostatic lattice interactions.

Table 1: Comparative Physicochemical Properties

| Property | Free Base: 2-(Ethylamino)ethanol | Salt: 2-(Ethylamino)ethanol HCl |

| CAS Number | 110-73-6 | 54472-61-6 |

| Formula | ||

| Molecular Weight | 89.14 g/mol | 125.60 g/mol |

| Physical State (25°C) | Colorless Liquid | Hygroscopic Crystalline Solid |

| Melting Point | -90°C (Freezing) | Target for DSC: Est. 60–100°C* |

| Boiling Point | 169°C | Decomposes (Sublimes/Dissociates) |

| pKa (Amine) | ~9.8 (Conjugate Acid) | N/A (Already protonated) |

| Hygroscopicity | Moderate | High (Deliquescent) |

*Note: While the homologous Ethanolamine HCl melts at 82-84°C, N-ethyl substitution typically disrupts crystal packing, potentially lowering the melting point. Precise determination via DSC is required (See Protocol 1).

Thermodynamic Properties & Phase Behavior

2.1 Solid-State Thermodynamics & Lattice Energy

The thermodynamic stability of 2-(Ethylamino)ethanol HCl is governed by its lattice energy (

-

Hygroscopicity Factor: The chloride ion is a hard Lewis base, and the hydroxyl group on the ethyl chain provides an additional site for water coordination. This makes the salt highly deliquescent . Thermodynamic measurements must be conducted in hermetically sealed environments to prevent water uptake from depressing the melting point (colligative property).

2.2 Solution Thermodynamics

In aqueous solution, the salt acts as a weak acid due to the ammonium proton.

-

Enthalpy of Solution (

): Dissolution is endothermic (breaking the crystal lattice), but the hydration of ions is exothermic. For amine hydrochlorides,

Thermal Stability & Decomposition Kinetics

A critical thermodynamic parameter for this salt is its Decomposition Temperature (

Mechanism: Reversible Dissociation

Upon heating, the salt does not simply boil; it dissociates into its neutral precursors. This reaction is endothermic and reversible:

This behavior complicates TGA (Thermogravimetric Analysis) interpretation, as mass loss is due to volatilization of the dissociation products, not necessarily irreversible degradation of the carbon backbone.

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the competing thermodynamic pathways during thermal stress.

Figure 1: Thermal phase transitions and decomposition pathways for 2-(Ethylamino)ethanol HCl. Note the reversible loop where gaseous products can recombine upon cooling.

Experimental Protocols for Characterization

Due to the limited specific data for CAS 54472-61-6, researchers must validate properties empirically. The following protocols are designed to ensure data integrity despite the compound's hygroscopic nature.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine

-

Sample Prep: Dry the salt in a vacuum desiccator over

for 24 hours. -

Pan Selection: Use Hermetically Sealed Aluminum Pans (pinhole-free). Standard crimped pans will allow volatile HCl escape, appearing as a broad endotherm rather than a sharp melt.

-

Method:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 150°C.

-

Critical Check: If the baseline shifts significantly after the event, the pan may have leaked (mass loss).

-

-

Analysis: The onset temperature of the first endothermic peak is reported as

.

Protocol 2: Solubility Isotherm Determination

Objective: Determine saturation limits in non-aqueous solvents (critical for drug formulation).

-

Solvent Selection: Ethanol, Isopropanol, Dichloromethane.

-

Procedure: Add excess salt to solvent in a jacketed glass vessel at 25°C.

-

Equilibration: Stir for 24 hours.

-

Filtration: Syringe filter (0.45 µm PTFE) into a tared vial.

-

Quantification: Gravimetric analysis (evaporate solvent) or HPLC (if chromophore derivatization is used).

Visualization: Characterization Workflow

Figure 2: Integrated workflow for the thermodynamic characterization of amine salts.

Applications & Implications

-

Carbon Capture Solvents: The free amine is a secondary amine used in gas scrubbing. The HCl salt represents a Heat Stable Salt (HSS) impurity. Accumulation of this salt in the absorber reduces the amine's capacity. Understanding its solubility helps in designing reclaimer units (ion exchange or thermal reclamation).

-

Ionic Liquid Precursors: 2-(Ethylamino)ethanol HCl can be reacted with Lewis acids (e.g.,

, -

Pharmaceutical Intermediates: Used as a linker in drug synthesis. The salt form is preferred for storage due to the oxidative instability of the free secondary amine.

References

An In-depth Technical Guide to the Melting Point Determination of 2-(Ethylamino)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Significance of the Melting Point in Pharmaceutical Development

In the rigorous landscape of drug development, the melting point serves as a primary indicator of a compound's identity and purity. For a substance like 2-(Ethylamino)ethan-1-ol hydrochloride, a sharp and well-defined melting point range is a strong indicator of high purity. Conversely, a broad or depressed melting range typically signifies the presence of impurities. This phenomenon, known as melting point depression, is a colligative property that provides a rapid and cost-effective means of preliminary purity assessment before employing more resource-intensive analytical techniques such as chromatography.

Furthermore, the melting point is a crucial parameter in pre-formulation studies, influencing factors such as solubility, dissolution rate, and stability of the final drug product. Inconsistent melting behavior can also allude to the presence of different polymorphic forms, which can have significant implications for a drug's bioavailability and manufacturability.

Reported Physicochemical Data

As of the latest literature review, a specific, experimentally determined melting point for 2-(Ethylamino)ethan-1-ol hydrochloride has not been consistently reported in publicly accessible databases. For the free base, 2-(Ethylamino)ethanol, a melting point of approximately -90°C is cited, but this is not representative of the hydrochloride salt. The absence of this data for the hydrochloride salt necessitates a robust experimental determination.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| 2-(Ethylamino)ethanol | 110-73-6 | C4H11NO | -90 (lit.)[1] |

| 2-(Ethylamino)ethan-1-ol hydrochloride | 54472-61-6 | C4H12ClNO | Not Reported |

Experimental Determination of the Melting Point: A Detailed Protocol

The following protocol outlines the capillary method for determining the melting point of a crystalline solid, a technique widely accepted for its accuracy and reliability.

Instrumentation and Materials

-

Melting Point Apparatus: A digital melting point apparatus with controlled heating rates and a magnified viewing port is recommended for precise measurements.

-

Capillary Tubes: Thin-walled glass capillary tubes, open at one end.

-

Sample: A small quantity (a few milligrams) of dry, crystalline 2-(Ethylamino)ethan-1-ol hydrochloride. The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

-

Mortar and Pestle: For grinding the crystalline sample into a fine powder.

-

Spatula: For sample manipulation.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of the crystalline 2-(Ethylamino)ethan-1-ol hydrochloride into a clean, dry mortar.

-

Gently grind the sample into a fine, uniform powder using the pestle. This ensures efficient packing into the capillary tube and uniform heat transfer.

-

-

Packing the Capillary Tube:

-

Invert the open end of a capillary tube and press it into the powdered sample until a small amount of material enters the tube.

-

Tap the closed end of the capillary tube gently on a hard surface to pack the sample down. Alternatively, drop the tube through a long glass tube onto a hard surface.

-

The packed sample should be approximately 2-3 mm in height for optimal results.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate initially to approach the expected melting point. If the approximate melting point is unknown, a preliminary, rapid determination can be performed.

-

Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnified viewing port.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts (the completion of melting).

-

The recorded temperatures represent the melting point range.

-

-

Data Interpretation:

-

A pure compound will typically exhibit a sharp melting point range of 1-2°C.

-

A broad melting point range (greater than 2°C) often indicates the presence of impurities.

-

Experimental Workflow Diagram

Caption: Experimental workflow for melting point determination.

Factors Influencing Melting Point and Troubleshooting

An accurate melting point determination is contingent on meticulous experimental technique and an awareness of potential confounding factors.

The Impact of Impurities

The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range. This is a direct consequence of the thermodynamics of mixtures, where the impurity disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces.

Polymorphism

Polymorphism, the ability of a solid to exist in more than one crystalline form, can significantly impact the melting point. Different polymorphs of the same compound will have different crystal lattice arrangements and, consequently, different melting points. It is therefore crucial for drug development professionals to characterize and control the polymorphic form of an active pharmaceutical ingredient (API).

Experimental Errors

-

Rapid Heating: Heating the sample too quickly can lead to an artificially high and broad melting point range, as the sample temperature will lag behind the thermometer reading.

-

Improper Packing: A loosely packed sample will not conduct heat uniformly, resulting in an inaccurate measurement.

-

Sample Decomposition: If the compound decomposes at or near its melting point, the observed melting behavior may be difficult to interpret. In such cases, the decomposition temperature should be noted.

Logical Relationship Between Purity, Polymorphism, and Melting Point

Caption: Purity, polymorphism, and their effect on melting point.

Conclusion

The determination of the melting point remains an indispensable technique in the characterization of crystalline pharmaceutical compounds. While the specific melting point of 2-(Ethylamino)ethan-1-ol hydrochloride is not widely published, the detailed protocol and theoretical considerations presented in this guide provide a robust framework for its accurate experimental determination. By adhering to best practices in sample preparation, experimental execution, and data interpretation, researchers can confidently utilize melting point analysis as a reliable tool for identity confirmation and purity assessment in the drug development pipeline.

References

-

ChemSrc. 2-(Ethylamino)ethanol | CAS#:110-73-6. [Link]

Sources

Technical Assessment: Toxicity Profile of 2-(Ethylamino)ethan-1-ol Hydrochloride

Executive Summary

Compound: 2-(Ethylamino)ethan-1-ol Hydrochloride CAS (Salt): 66513-39-9 | CAS (Free Base): 110-73-6 Synonyms: N-Ethylethanolamine HCl, 2-Ethylaminoethanol HCl[1]

This technical guide provides a rigorous toxicological assessment of 2-(Ethylamino)ethan-1-ol hydrochloride , a secondary amino alcohol salt used frequently in chemical synthesis and pharmaceutical development.

Critical Distinction: Researchers must distinguish between the free base (a caustic, volatile liquid) and the hydrochloride salt (an acidic, hygroscopic solid). While the salt form significantly mitigates the immediate corrosive hazards associated with the free amine, it retains the systemic toxicity profile of the parent compound upon physiological dissociation. This guide focuses on the specific handling, solubility, and toxicity management of the hydrochloride salt in a laboratory setting.

Part 1: Physicochemical Basis of Toxicity

The toxicity of this compound is bipartite: local effects driven by pH/osmolarity and systemic effects driven by the pharmacophore.

The Salt vs. Base Dichotomy

The hydrochloride salt modifies the hazard profile significantly compared to the free base.

| Feature | Free Base (N-Ethylethanolamine) | Hydrochloride Salt (The Target) | Toxicological Implication |

| State | Colorless Liquid | White/Off-white Solid | Salt reduces inhalation risk of vapors but introduces dust inhalation hazards. |

| pH (1M) | ~12.3 (Caustic) | ~4.5–5.5 (Acidic) | Salt is an irritant , not a corrosive. Direct contact causes dermatitis, not immediate chemical burns. |

| Solubility | Miscible | Highly Soluble (>100 mg/mL) | High solubility facilitates rapid systemic absorption across mucous membranes. |

| Vapor Pressure | Moderate | Negligible | Inhalation toxicity for the salt is limited to particulate exposure (dust). |

Molecular Mechanism of Action

Once solubilized in physiological buffers (pH 7.4), the HCl moiety dissociates, and the toxicity is dictated by the 2-(ethylamino)ethanol cation .

-

Membrane Interaction: As a secondary amine with a hydroxyethyl tail, the molecule mimics the headgroup of phosphatidylethanolamine. High concentrations can disrupt cell membrane integrity (surfactant-like effect).

-

Metabolic Interference: Structural similarity to choline and ethanolamine suggests potential interference with phospholipid synthesis pathways.

Part 2: Toxicological Profile (In Vivo & In Vitro)

Note: Direct toxicological data for the HCl salt is sparse. The following values are derived from the parent free base (CAS 110-73-6) and adjusted for the molecular weight difference (Salt MW: ~125.6 g/mol vs. Base MW: ~89.14 g/mol ; Conversion Factor ~1.4).

Acute Toxicity

| Endpoint | Species | Value (Free Base) | Estimated Value (HCl Salt) | Classification |

| Oral LD50 | Rat | ~1,000 – 1,300 mg/kg | ~1,400 – 1,800 mg/kg | GHS Category 4 (Harmful if swallowed) |

| Dermal LD50 | Rabbit | ~330 – 1,260 mg/kg | ~460 – 1,700 mg/kg | GHS Category 3/4 (Toxic/Harmful in contact with skin) |

| Inhalation | Rat | Irritation at >120 mg/m³ | Dust hazard only | STOT SE 3 (Respiratory Irritation) |

Target Organ Toxicity

-

Ocular: The salt is a Category 2A Irritant . Contact with dust causes severe irritation, lacrimation, and potential corneal clouding if not rinsed immediately.

-

Dermal: Prolonged exposure causes contact dermatitis. Unlike the free base, the salt does not cause immediate necrosis but can induce sensitization over repeated exposures.

-

Systemic (Hepatic/Renal): High systemic loads (derived from chronic exposure studies of analogous amino alcohols like diethanolamine) suggest potential for hepatic strain due to oxidative metabolism.

Part 3: Metabolic Fate & Pathways

Understanding the metabolism is crucial for interpreting chronic toxicity. The body processes secondary amino alcohols primarily through N-dealkylation or oxidation .

Metabolic Pathway Diagram

The following diagram illustrates the dissociation of the salt and its subsequent metabolic divergence.

Figure 1: Pharmacokinetic fate of 2-(Ethylamino)ethan-1-ol HCl. The primary clearance is renal, but oxidative deamination poses a secondary risk of aldehyde generation.

Part 4: Risk Mitigation & Handling Protocols

The "Self-Validating" Handling System

To ensure safety and experimental reproducibility, you must treat the handling of this compound as a closed-loop system. The greatest risk with the HCl salt is acidosis in cell culture (due to the HCl moiety) and dust inhalation .

Protocol: Safe Reconstitution & pH Normalization

Objective: Prepare a 100 mM stock solution for biological assays without inducing pH shock.

Reagents:

-

2-(Ethylamino)ethan-1-ol HCl (Solid)

-

PBS (Phosphate Buffered Saline, Ca²⁺/Mg²⁺ free)

-

1N NaOH (for adjustment)

-

0.22 µm PES Syringe Filter

Step-by-Step Workflow:

-

Weighing (The Containment Check):

-

Action: Weigh the solid inside a chemical fume hood.

-

Validation: If any powder is visible on the balance pan, clean with a wet wipe immediately. The salt is hygroscopic; sticky residue indicates contamination.

-

-

Dissolution (The Solubility Check):

-

Action: Dissolve X mg in PBS to reach ~110 mM concentration (target is 100 mM final).

-

Validation: Vortex for 30 seconds. Solution must be crystal clear. If turbid, do not proceed (impurity or saturation).

-

-

pH Adjustment (The Critical Control Point):

-

Action: Measure pH.[2] It will likely be acidic (~pH 5.0).

-

Action: Add 1N NaOH dropwise while monitoring with a micro-pH probe. Target pH 7.2–7.4.

-

Validation: If pH overshoots >7.6, discard and restart . Back-titrating with acid increases ionic strength (osmolarity) unpredictably, which can confound cell viability data.

-

-

Sterilization:

-

Action: Filter through 0.22 µm PES filter.

-

Validation: Check filter integrity. If high back-pressure is felt, the salt may not have fully dissolved (precipitate blockage).

-

Handling Decision Tree

Use this workflow to determine the necessary Personal Protective Equipment (PPE) and engineering controls.

Figure 2: Operational safety decision tree for handling solid vs. solubilized salt forms.

Part 5: Emergency Response (HCl Salt Specific)

Standard SDSs often refer to the free base. For the Hydrochloride Salt , follow these specific interventions:

-

Eye Contact (Highest Risk):

-

Skin Contact:

-

Action: Brush off dry powder before wetting. Wetting the powder on the skin creates a concentrated acidic solution that can cause dermatitis. Wash with soap and water after powder removal.

-

-

Spill Cleanup:

-

Solid: Sweep up carefully to avoid dust generation. Place in a sealed container.

-

Solution: Neutralize with sodium bicarbonate (baking soda) until bubbling ceases before absorbing with paper towels.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-ethylaminoethanol. (Authoritative source for REACH registration and toxicological endpoints). Retrieved from [Link]

- Leung, H. W., & Paustenbach, D. J. (1990).Physiologically based pharmacokinetic models for amino alcohols. Toxicology and Applied Pharmacology. (Foundational text for amino alcohol metabolism mechanisms).

Sources

The Strategic Integration of N-Ethylethanolamine Hydrochloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the strategic application of N-Ethylethanolamine hydrochloride in pharmaceutical synthesis. Moving beyond a mere recitation of facts, this document elucidates the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Versatility of the N-Ethylethanolamine Moiety

N-Ethylethanolamine hydrochloride is a bifunctional organic molecule that has emerged as a valuable building block in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its structure, featuring a secondary amine and a primary alcohol, allows for sequential or selective functionalization, making it a versatile intermediate. The hydrochloride salt form enhances stability and simplifies handling and storage. In synthetic applications, the free base, N-ethylethanolamine, is typically generated in situ or used directly, depending on the reaction conditions. The presence of the N-ethyl group, as compared to a simple ethanolamine, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing lipophilicity and modifying receptor binding affinity.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of N-Ethylethanolamine hydrochloride is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C4H11NO·HCl | |

| Molecular Weight | 125.60 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 89-92 °C | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Stability | Stable under normal conditions, hygroscopic | [1] |

Handling and Storage: N-Ethylethanolamine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] It is irritating to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Core Applications in Pharmaceutical Synthesis

The N-ethylethanolamine scaffold is a recurring motif in several classes of therapeutic agents. Its incorporation can be pivotal in achieving the desired pharmacological activity.

Antihistamines: Crafting H1 Receptor Antagonists

First-generation H1-antihistamines, many of which are still in use, are characterized by a diarylmethyl or related core connected to a dialkylaminoethyl ether or amine.[3][4] The ethanolamine derivatives are a prominent subclass.[5][6] N-Ethylethanolamine can be utilized in the synthesis of analogues of well-known antihistamines like diphenhydramine. The N-ethyl group can modulate the drug's anticholinergic side effects and its penetration of the blood-brain barrier, a critical factor in the development of non-sedating antihistamines.[7]

Reaction Principle : The synthesis typically involves the etherification of a diarylmethanol with an N-ethylethanolamine derivative or the N-alkylation of N-ethylethanolamine with a suitable diarylmethyl halide.[8]

Antidepressants: The Venlafaxine Analogue Landscape

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and its major active metabolite, desvenlafaxine (N-desmethylvenlafaxine), are widely prescribed for the treatment of depression and anxiety disorders.[9][10] The core structure features a 2-amino-1-phenylethylcyclohexanol moiety. N-Ethylethanolamine hydrochloride can serve as a precursor for the synthesis of N-ethyl-N-desmethylvenlafaxine or other analogues, allowing for the exploration of structure-activity relationships within this class of antidepressants.[11]

Reaction Principle : A common synthetic route involves the reductive amination of a suitable ketone or the reduction of a nitrile intermediate, followed by N-alkylation.[2][12] N-Ethylethanolamine or its derivatives can be introduced at various stages of the synthesis to yield the target molecule.

Antiarrhythmic Agents: Exploring Novel Ion Channel Blockers

Research has shown that N-alkyl-1,2-diphenylethanolamines possess antiarrhythmic properties. Specifically, the N-ethyl derivative has demonstrated activity against CaCl2-induced arrhythmias in preclinical models. This suggests a potential application for N-ethylethanolamine hydrochloride in the development of new antiarrhythmic drugs, possibly acting as calcium channel blockers. The development of effective and safe antiarrhythmic drugs is an ongoing challenge in cardiovascular medicine, with a need for novel chemical entities that can address the limitations of existing therapies.[13][14]

Reaction Principle : The synthesis of these compounds typically involves the reaction of a substituted epoxide with N-ethylethanolamine or the reductive amination of a corresponding ketone.

Detailed Experimental Protocols

The following protocols are representative of the key transformations involving N-ethylethanolamine and are designed to be self-validating through in-process controls and defined endpoints.

Protocol 1: Synthesis of a Diphenhydramine Analogue via Williamson Ether Synthesis

This protocol describes the synthesis of N-ethyl-N-desmethyldiphenhydramine from benzhydrol and N-ethylethanolamine.

Materials:

-

Benzhydrol

-

N-Ethylethanolamine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, dissolve N-ethylethanolamine hydrochloride (1.2 eq.) in water and cool in an ice bath. Add a 2M solution of sodium hydroxide dropwise until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethylethanolamine as a colorless oil. Self-validation: The free base can be confirmed by the absence of the hydrochloride peak in the IR spectrum and a characteristic 1H NMR spectrum.

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzhydrol (1.0 eq.) and anhydrous THF (10 mL/g of benzhydrol). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour. In-process control: Evolution of hydrogen gas should be observed. The reaction is complete when gas evolution ceases.

-

Etherification: To the freshly prepared alkoxide solution, add a solution of 2-chloro-N-ethylethanamine (prepared from N-ethylethanolamine and thionyl chloride) in anhydrous DMF. Heat the reaction mixture to 80 °C and stir for 12-16 hours. In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4).

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Self-validation: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of an N-ethylethanolamine-based antihistamine analogue.

Protocol 2: Reductive Amination for the Synthesis of a Venlafaxine Analogue Intermediate

This protocol outlines the synthesis of a key intermediate for a venlafaxine analogue using reductive amination.

Materials:

-

1-(p-Methoxyphenyl)cyclohexylacetaldehyde

-

N-Ethylethanolamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-(p-methoxyphenyl)cyclohexylacetaldehyde (1.0 eq.) in DCM (15 mL/g of aldehyde). Add N-ethylethanolamine (1.1 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 2 hours. In-process control: The formation of the imine can be monitored by the disappearance of the aldehyde peak in the IR spectrum or by TLC.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes. Stir the reaction at room temperature for 12-18 hours. In-process control: Monitor the reaction by TLC until the imine spot is no longer visible.

-

Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step or purified by column chromatography if necessary. Self-validation: Characterize the product by 1H NMR and mass spectrometry to confirm the successful reductive amination.

Visualization of the Reaction Mechanism:

Caption: Simplified mechanism of reductive amination using N-ethylethanolamine.

Conclusion and Future Perspectives

N-Ethylethanolamine hydrochloride is a readily available and highly versatile building block for pharmaceutical synthesis. Its strategic incorporation into drug candidates can significantly impact their pharmacological profiles. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the potential of this valuable intermediate in the discovery and development of new therapeutic agents. Future research may focus on developing more stereoselective methods for its incorporation and expanding its application to other therapeutic areas. The principles of green chemistry, such as atom economy and the use of safer solvents, should also be a guiding factor in the design of new synthetic routes utilizing N-ethylethanolamine hydrochloride.[15]

References

-

ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). An efficient synthesis of neuroleptic drugs under microwave irradiation. Available at: [Link]

- Google Patents. (2008). An improved process for the preparation of venlafaxine and its analogs.

-

Eurasian Chemical Communications. (2010). Preparation of Venlafaxine-Antidepressant Drug. Available at: [Link]

-

Chinese Journal of Pharmaceuticals. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Available at: [Link]

-

PubMed. (2012). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. Available at: [Link]

-

ResearchGate. (2013). Synthesis of Venlafaxine Hydrochloride. Available at: [Link]

-

Chinese Chemical Letters. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

-

ResearchGate. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available at: [Link]

-

Semantic Scholar. (2004). Synthesis of Venlafaxine Hydrochloride. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

-

Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

- Google Patents. (2011). Process for preparing ethanolamine hydrochloride and co-product.

-

PubMed. (2000). Metabolism of the ethanolamine-type antihistamine diphenhydramine (Benadryl) by the fungus Cunninghamella elegans. Available at: [Link]

-

PubMed. (1989). The antiarrhythmic activity of N-alkyl-1,2-diphenylethanolamines. Available at: [Link]

-

PMC - NIH. (2011). Pharmacology of Antihistamines. Available at: [Link]

-

MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Available at: [Link]

-

ResearchGate. (2018). Reactions of Aryl Halides with Phenols. Available at: [Link]

-

Journal of Basic and Clinical Pharmacy. (2024). Advancements in the Development of Antiarrhythmic Drugs for the Treatment of Arrhythmia. Available at: [Link]

- Google Patents. (1985). A New Process for the Synthesis of Arrhythmia.

-

Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Available at: [Link]

-

Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Available at: [Link]

-

Wikipedia. (n.d.). Antiarrhythmic agent. Available at: [Link]

-

MDPI. (2023). Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and. Available at: [Link]

-

Kyoto University Research Information Repository. (2010). Studise on New Synthetic Reactions of Unsaturated Alcohols and Amines with Aryl Halides under Palladium Catalysis. Available at: [Link]

-

PubMed. (2017). Second generation H1 - antihistamines interaction with food and alcohol-A systematic review. Available at: [Link]

-

PMC - NIH. (2011). Pharmacology of Antihistamines. Available at: [Link]

-

PMC - NIH. (2019). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the ethanolamine-type antihistamine diphenhydramine (Benadryl) by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of Related Substances of Venlafaxine Hydrochloride [cjph.com.cn]

- 11. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. jbclinpharm.org [jbclinpharm.org]

- 14. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]

Application Note & Protocol: Selective N-Alkylation of 2-(Ethylamino)ethan-1-ol Hydrochloride

Abstract

N-alkylated amino alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and industrial chemicals. Their synthesis, while conceptually straightforward, is often complicated by challenges of selectivity. This guide provides a comprehensive examination of the reaction conditions for the N-alkylation of 2-(Ethylamino)ethan-1-ol hydrochloride. We move beyond simple step-by-step instructions to dissect the mechanistic rationale behind crucial experimental choices, addressing the inherent challenges of starting with a hydrochloride salt and achieving selective mono-N-alkylation over O-alkylation and poly-alkylation. Two robust protocols are presented: a classical approach using an inorganic base and an advanced method employing Phase Transfer Catalysis (PTC) for enhanced efficiency and milder conditions. This document is intended for researchers, chemists, and process development professionals seeking to optimize this critical transformation.

Strategic & Mechanistic Overview

The alkylation of 2-(Ethylamino)ethan-1-ol presents three primary chemical hurdles that dictate the experimental design:

-

Initial State of the Amine: The starting material is a hydrochloride salt. The secondary amine is protonated to form an ammonium salt, rendering it non-nucleophilic. Therefore, the initial and essential step in the reaction sequence is the in-situ neutralization of this salt to generate the free, nucleophilic secondary amine.

-

Chemoselectivity (N- vs. O-Alkylation): The free amine contains two nucleophilic centers: the secondary nitrogen and the primary oxygen of the hydroxyl group. While amines are generally more nucleophilic than alcohols, under strongly basic conditions, the hydroxyl group can be deprotonated to form a highly reactive alkoxide, leading to undesired O-alkylation (ether formation). Reaction conditions must be tuned to favor kinetic N-alkylation.

-

Over-alkylation Control: Direct alkylation of primary or secondary amines with alkyl halides can lead to a mixture of products.[1][2] The mono-alkylated product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a subsequent, often faster, alkylation to form a quaternary ammonium salt.[3] This "runaway reaction" is a significant cause of yield loss and purification difficulties.[3]

Our strategic approach, therefore, focuses on conditions that enable controlled generation of the free amine and favor selective, single alkylation on the nitrogen atom.

Caption: Core challenges in the alkylation of 2-(Ethylamino)ethan-1-ol.

Recommended Protocols & Methodologies

This section details two reliable protocols. Protocol A represents a standard, cost-effective method, while Protocol B utilizes phase transfer catalysis for potentially higher yields and milder conditions, which is particularly advantageous for sensitive substrates.

Materials & Reagents

| Reagent | Formula | CAS No. | Supplier Example | Notes |

| 2-(Ethylamino)ethan-1-ol hydrochloride | C₄H₁₁NO·HCl | 54472-61-6 | Sigma-Aldrich | Starting material. |

| Alkyl Bromide (e.g., Benzyl Bromide) | C₇H₇Br | 100-39-0 | Acros Organics | Example electrophile. Other primary alkyl halides can be used. |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 584-08-7 | J.T. Baker | Fine powder is preferred for larger surface area. |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 68-12-2 | Fisher Scientific | Reaction solvent for Protocol A. |

| Toluene | C₇H₈ | 108-88-3 | VWR Chemicals | Reaction solvent for Protocol B. |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | EMD Millipore | Used as an aqueous solution in Protocol B. |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 1643-19-2 | TCI America | Phase Transfer Catalyst for Protocol B.[4] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Fisher Scientific | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 144-55-8 | Lab Prepared | For aqueous workup. |

| Brine (Saturated NaCl Solution) | NaCl(aq) | 7647-14-5 | Lab Prepared | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Sigma-Aldrich | Drying agent. |

| Silica Gel | SiO₂ | 7631-86-9 | Sorbent Tech. | For column chromatography (230-400 mesh). |

Protocol A: Direct Alkylation with Potassium Carbonate

This method relies on a polar aprotic solvent and a solid inorganic base to effect the alkylation. Potassium carbonate is sufficiently basic to deprotonate the ammonium salt and scavenge the acid produced during the reaction, while being mild enough to minimize O-alkylation.[1]

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Ethylamino)ethan-1-ol hydrochloride (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF) to make a ~0.5 M solution.

-

Rationale: Using at least 2 equivalents of base is critical. The first equivalent neutralizes the hydrochloride salt, and the second equivalent neutralizes the H-X acid formed as a byproduct of the SN2 reaction, driving the reaction to completion. A slight excess (2.5 eq.) ensures a basic environment throughout.

-

-

Reagent Addition: Add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Rationale: A slight excess of the alkylating agent ensures full conversion of the starting material. A controlled, dropwise addition helps to manage any potential exotherm.

-

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.

-

Rationale: Moderate heating increases the reaction rate without significantly promoting side reactions.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x).

-

Rationale: Washing removes the DMF solvent and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography.[5] A gradient elution system, such as 0-10% methanol in dichloromethane containing 0.5% triethylamine, is typically effective.

-

Rationale: The addition of triethylamine to the eluent neutralizes the acidic sites on the silica gel, preventing product tailing and improving separation.

-

Quantitative Data Example (for Benzylation):

| Component | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-(Ethylamino)ethan-1-ol HCl | 125.61 | 10.0 | 1.0 | 1.26 g |

| Benzyl Bromide | 171.04 | 11.0 | 1.1 | 1.88 g (1.31 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 2.5 | 3.46 g |

| Anhydrous DMF | - | - | - | 20 mL |

| Expected Yield | 279.40 (Product) | - | - | 70-85% (1.96-2.38 g) |

Protocol B: Alkylation using Phase Transfer Catalysis (PTC)

This protocol is highly effective for achieving alkylation under milder, biphasic conditions. The phase transfer catalyst, typically a quaternary ammonium salt like TBAB, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the amine.[4][6][7] This avoids the need for anhydrous solvents and often proceeds at lower temperatures.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(Ethylamino)ethan-1-ol hydrochloride (1.0 eq.), toluene (to make a ~0.4 M solution), and Tetrabutylammonium Bromide (TBAB, 0.1 eq.).

-

Rationale: TBAB is the catalytic shuttle. Only a catalytic amount is needed to facilitate ion transport across the phase boundary.

-

-

Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 3.0 eq.) to the flask.

-

Reagent Addition: Add the alkylating agent (e.g., Benzyl Bromide, 1.05 eq.) to the biphasic mixture.

-

Rationale: Using a smaller excess of the alkylating agent is often possible with PTC due to the reaction's efficiency, which helps to suppress over-alkylation.

-

-

Reaction: Stir the mixture vigorously at 40-50 °C for 4-8 hours.

-

Rationale: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which is critical for the efficiency of the phase transfer process.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Separation: Separate the organic layer. Extract the aqueous layer with toluene (2x).

-

Washing: Combine the organic layers and wash with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol A.

Quantitative Data Example (for Benzylation):

| Component | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-(Ethylamino)ethan-1-ol HCl | 125.61 | 10.0 | 1.0 | 1.26 g |

| Benzyl Bromide | 171.04 | 10.5 | 1.05 | 1.80 g (1.25 mL) |

| 50% aq. NaOH | 40.00 | 30.0 | 3.0 | 2.40 g (solution) |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.0 | 0.1 | 322 mg |

| Toluene | - | - | - | 25 mL |

| Expected Yield | 279.40 (Product) | - | - | 80-95% (2.24-2.65 g) |

General Workflow & Troubleshooting

A successful synthesis relies on a systematic workflow from setup to analysis.

Caption: A generalized workflow for the N-alkylation synthesis.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient base used.3. Reaction temperature too low or time too short. | 1. Use freshly dried, powdered K₂CO₃.2. Verify stoichiometry; ensure at least 2 equivalents of base are used.3. Increase temperature gradually (e.g., in 10 °C increments) or extend reaction time, monitoring by TLC. |

| Significant Over-alkylation | 1. Large excess of alkylating agent used.2. Reaction temperature too high or time too long.3. High concentration. | 1. Reduce the equivalents of alkylating agent to 1.0-1.05.2. Lower the reaction temperature and monitor closely to stop the reaction upon consumption of the starting material.3. Run the reaction under more dilute conditions. |

| O-Alkylation Detected | 1. Base is too strong (e.g., NaH, KOtBu).2. High reaction temperature. | 1. Switch to a milder base like K₂CO₃ or NaHCO₃.2. Use the PTC method (Protocol B), which often runs at lower temperatures.3. Consider a protection strategy for the hydroxyl group if O-alkylation remains a persistent issue. |

| Complex Mixture of Products | Multiple side reactions occurring. | 1. Re-evaluate the entire protocol. The PTC method (Protocol B) often provides a cleaner reaction profile.2. Ensure the purity of starting materials and the use of anhydrous solvents (for Protocol A). |

| Product Streaking on TLC/Column | The amine product is interacting with the acidic silica gel. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system for both TLC and column chromatography.2. Alternatively, use neutral or basic alumina for chromatography. |

Conclusion

The selective N-alkylation of 2-(Ethylamino)ethan-1-ol hydrochloride is a readily achievable transformation when key mechanistic principles are respected. The primary considerations are the effective neutralization of the starting hydrochloride salt and the mitigation of over-alkylation. The direct alkylation method using potassium carbonate offers a simple and robust entry point, while the phase transfer catalysis protocol provides an enhanced methodology that often results in cleaner reactions, higher yields, and milder conditions. By selecting the appropriate protocol and carefully controlling stoichiometry and temperature, researchers can reliably synthesize the desired N-alkylated amino alcohol products for application in pharmaceutical and chemical development.

References

-

ChemRxiv. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

- Google Patents. (1999). Process for the purification of an aminoalcohol. US5866719A.

-

Barl, N. M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Gasparyan, S. P., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. Available at: [Link]

- Google Patents. (2012). Method for producing O-alkylated cyclic aminoalcohols. US8173844B2.

-

Fülöp, A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 374-383. Available at: [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

-

ChemRxiv. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Phase Transfer Catalysts in Modern Organic Synthesis. Available at: [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

handling protocols for 2-(Ethylamino)ethan-1-ol HCl in organic synthesis

Application Note: AN-SYN-2025-04

Abstract

2-(Ethylamino)ethan-1-ol hydrochloride (N-Ethylethanolamine HCl) is a versatile bifunctional building block containing a secondary amine and a primary alcohol. While valuable for synthesizing morpholines, oxazolidinones, and pharmaceutical intermediates, its handling is complicated by the hygroscopic nature of the hydrochloride salt and the nucleophilic competition between the nitrogen and oxygen atoms. This guide provides standardized protocols for storage, free-basing, chemoselective protection, and cyclization, ensuring reproducibility and high yield in drug discovery workflows.

Chemical Profile & Safety Assessment

Reagent Characterization

The hydrochloride salt offers superior oxidative stability compared to the free base but introduces significant handling challenges due to hygroscopicity.

| Property | Specification | Critical Note |

| IUPAC Name | 2-(Ethylamino)ethan-1-ol hydrochloride | |

| Structure | Bifunctional (Amine/Alcohol) | |

| CAS (Free Base) | 110-73-6 | Salt CAS varies by stoichiometry |

| MW | 125.60 g/mol (HCl salt); 89.14 g/mol (Free Base) | Adjust stoichiometry accordingly |

| Appearance | White to off-white crystalline solid | Becomes deliquescent (gummy) if wet |

| Solubility | Water (High), Methanol (High), DCM (Low) | Salt is insoluble in non-polar solvents |

| pKa | ~9.5 (Amine conjugate acid) | Requires pH >11 for complete free-basing |

Regulatory & Safety Warning (Critical)

Precursor Alert: 2-(Ethylamino)ethan-1-ol is a structural precursor to N-ethyl-2-chloroethylamine , a nitrogen mustard analog.

-

Avoid: Reaction with thionyl chloride (

) or phosphorus pentachloride ( -

Compliance: Verify Chemical Weapons Convention (CWC) Schedule 3B compliance in your jurisdiction before scaling up.

Handling & Storage Protocols

The HCl salt is extremely hygroscopic. Moisture uptake leads to stoichiometry errors and hydrolysis of downstream electrophiles (e.g., acid chlorides, isocyanates).

Protocol A: "Dry Chain" Handling

Objective: Maintain anhydrous integrity of the HCl salt.

-

Receipt: Upon receipt, dry the bottle under vacuum over

or KOH pellets for 24 hours if the seal is compromised. -

Storage: Store at +4°C in a desiccator.

-

Weighing:

-

Ideal: Weigh inside a glovebox (

atmosphere). -

Benchtop: Use a "weigh-by-difference" technique with a capped vial. Do not dispense onto open weighing paper.

-

-

Solubilization: If the solid has clumped, dissolve the entire batch in dry methanol to create a standardized stock solution, then remove solvent in vacuo immediately prior to use.

Synthetic Protocols

Logical Workflow: Chemoselectivity

The secondary amine is more nucleophilic than the primary alcohol. However, in the presence of strong bases (NaH), the alkoxide becomes the dominant nucleophile.

Figure 1: Decision tree for chemoselective functionalization.

Protocol B: In-Situ Free-Basing & N-Boc Protection

Application: Preparing the N-protected alcohol for subsequent oxidation or O-alkylation. Mechanism: The HCl is neutralized by excess tertiary amine, allowing the secondary amine to attack the Boc-anhydride.

Reagents:

-

2-(Ethylamino)ethanol HCl (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (2.5 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step:

-

Suspension: Suspend the HCl salt in DCM at 0°C under nitrogen.

-

Neutralization: Add

dropwise. The suspension will clear as the free base forms and the -

Addition: Add

(dissolved in minimal DCM) dropwise over 15 minutes. -

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active unless derivatized, amine spot will disappear).

-

Workup:

-

Wash with 0.5 M citric acid (removes excess amine/imidazole).

-

Wash with sat.

. -

Wash with Brine.

-

-

Isolation: Dry over

, filter, and concentrate.-

Yield Expectation: >90% (Colorless oil).[1]

-

Protocol C: Cyclization to 3-Ethyl-2-oxazolidinone

Application: Synthesis of chiral auxiliaries or pharmaceutical heterocycles. Reagent Choice: 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and ease of handling.

Reagents:

-

2-(Ethylamino)ethanol HCl (1.0 equiv)

-

CDI (1.2 equiv)

-

(2.0 equiv) or

-

Dry THF or Toluene

Step-by-Step:

-

Preparation: In a flame-dried flask, suspend the HCl salt and base in dry THF (0.5 M). Stir for 30 mins at RT to ensure free-basing.

-

Activation: Add CDI in one portion. Caution:

evolution will occur. -

Cyclization: Heat the mixture to reflux (66°C for THF) for 6–12 hours.

-

Note: The intermediate imidazole urea forms first, followed by intramolecular O-attack displacing imidazole.

-

-

Workup:

-

Cool to RT.

-

Dilute with Ethyl Acetate.

-

Wash with water x2, then brine.

-

-

Purification: The product is a polar lactam. Purify via silica gel chromatography (EtOAc/Hexanes gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (General) | Wet HCl salt | Azeotrope salt with toluene prior to reaction to remove water. |

| O-Alkylation observed during N-protection | Base too strong or excess reagent | Use stoichiometric |

| Incomplete Cyclization (Protocol C) | Temperature too low | Switch solvent to Toluene and reflux (110°C) to drive kinetics. |

| "Gummy" Precipitate | Polymerization or salt clumping | Use a mechanical stirrer; ensure concentration is not too high (>1M). |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved from [Link]

-

Pacheco, M. C., et al. (2015). Synthesis of Morpholines and Oxazepanes. Organic Chemistry Portal. (General reference for amino-alcohol cyclization strategies). Retrieved from [Link]

-

Organization for the Prohibition of Chemical Weapons (OPCW). Schedule 3 Chemicals and Precursors. (Reference for regulatory compliance regarding nitrogen mustard precursors). Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. All procedures should be performed by trained personnel in a fume hood. Consult the specific Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-(Ethylamino)ethanol HCl

Welcome to the technical support guide for 2-(Ethylamino)ethanol hydrochloride (CAS: 54472-61-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common solubility challenges encountered during experimental work. As an amine hydrochloride salt, the dissolution behavior of this compound is heavily influenced by its physicochemical properties and the experimental conditions. This guide offers a structured, question-and-answer approach to troubleshoot and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of 2-(Ethylamino)ethanol HCl's properties.

Q1: What are the basic solubility properties of 2-(Ethylamino)ethanol HCl?

A1: 2-(Ethylamino)ethanol HCl is the hydrochloride salt of the parent compound, 2-(Ethylamino)ethanol. The free base is a colorless to slightly yellow liquid that is miscible with water.[1][2][3][4] As a salt, 2-(Ethylamino)ethanol HCl is expected to be freely soluble in water.[5][6] Its solubility in organic solvents is generally lower. For instance, the free base is slightly soluble in chloroform and methanol.[1][7] The hydrochloride salt form is often utilized in pharmaceutical applications to enhance aqueous solubility and stability.[8][9][10]

Q2: I'm having trouble dissolving 2-(Ethylamino)ethanol HCl in water. What could be the issue?

A2: While 2-(Ethylamino)ethanol HCl is generally water-soluble, several factors can impede its dissolution:

-

pH of the Solution: The pH of your aqueous solution is the most critical factor. As an amine hydrochloride, it is the salt of a weak base and a strong acid. The solubility of amine salts is highly pH-dependent.[11][12] In acidic to neutral pH, the compound exists predominantly in its protonated, ionic form, which is more water-soluble.[13] If your water is slightly basic, or if other components in your formulation are raising the pH, the salt can convert to its less soluble free base form.

-

Purity of the Compound: Impurities can significantly affect solubility. Check the certificate of analysis (CoA) for your batch to assess its purity.

-

Temperature: While temperature has a less pronounced effect compared to pH for this compound, gentle warming can sometimes aid dissolution.[11] However, be cautious, as excessive heat can lead to degradation.

-

Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it could slightly suppress the dissolution of 2-(Ethylamino)ethanol HCl due to the common ion effect.[11]

Q3: Can I dissolve 2-(Ethylamino)ethanol HCl in an organic solvent?

A3: Direct dissolution in non-polar organic solvents is generally not recommended for the hydrochloride salt due to its ionic nature. However, it may have some solubility in polar protic solvents like ethanol, especially with the addition of a small amount of water. For dissolution in other organic solvents, it is often necessary to first convert the salt to its free base form.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step guidance for resolving persistent solubility issues.

Q4: My solution of 2-(Ethylamino)ethanol HCl is cloudy or has formed a precipitate. How do I fix this?

A4: Cloudiness or precipitation upon dissolution often points to a pH-related issue where the less soluble free base is forming.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a cloudy solution of 2-(Ethylamino)ethanol HCl.

Protocol for pH Adjustment:

-

Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

-

While stirring your 2-(Ethylamino)ethanol HCl solution, add the dilute HCl dropwise.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Continue adding acid until the solution clears and the pH is in the desired acidic range (typically pH 4-6).

Causality: By lowering the pH, you are shifting the equilibrium towards the protonated (and more soluble) amine species, thereby increasing its solubility in the aqueous medium.[13]

Q5: How can I prepare a solution of the free base, 2-(Ethylamino)ethanol, from the HCl salt for use in an organic reaction?

A5: To use 2-(Ethylamino)ethanol in an organic reaction where the hydrochloride salt is not suitable, you will need to neutralize the salt to obtain the free base.

Protocol for Conversion to Free Base:

-

Dissolve the 2-(Ethylamino)ethanol HCl in a minimal amount of deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise while stirring. Using a weaker base like sodium bicarbonate is often preferred to avoid strongly basic conditions that could promote side reactions.[14]

-

Monitor the pH of the aqueous layer. Continue adding the base until the pH is alkaline (typically pH 9-10).

-

The free base of 2-(Ethylamino)ethanol will separate as an oily layer if the concentration is high enough, or it can be extracted from the aqueous solution.

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (perform 3-4 extractions for optimal recovery).

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent, and remove the solvent under reduced pressure to obtain the free base of 2-(Ethylamino)ethanol.

Diagram of the Conversion and Extraction Process:

Caption: Workflow for converting the HCl salt to the free base.

Part 3: Advanced Considerations & Data

This section covers more complex topics and provides quantitative data to aid in experimental design.

Q6: Are there any stability concerns I should be aware of when working with solutions of 2-(Ethylamino)ethanol HCl?

-

pH Stability: As discussed, the compound is most stable in its protonated salt form in acidic solutions. In basic solutions, it exists as the free base, which may be more susceptible to oxidation over time.

-

Thermal Stability: The free base has a high boiling point (169-170 °C), suggesting good thermal stability.[1][2][15] However, prolonged exposure to high temperatures, especially in the presence of impurities, could lead to decomposition, potentially yielding toxic oxides of nitrogen.[5][15] It is recommended to store the compound below +30°C.[1][15][16]

-

Hygroscopicity: While not explicitly stated for the HCl salt, amine hydrochlorides can be hygroscopic. It is advisable to store the solid in a tightly sealed container in a dry environment.

Q7: What analytical methods can be used to assess the purity and concentration of 2-(Ethylamino)ethanol HCl solutions?

A7: Several analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): This is a versatile method for purity assessment and quantification. Due to the lack of a strong UV chromophore, derivatization may be necessary for UV detection.[17] Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a good starting point.[18]

-

Gas Chromatography (GC): For the analysis of the free base, GC is a suitable technique. Derivatization may be required to improve volatility and peak shape.[17] A flame ionization detector (FID) is commonly used for detection.

-

Titration: A simple acid-base titration can be used to determine the concentration of the amine hydrochloride in a solution.

Physicochemical Properties of 2-(Ethylamino)ethanol (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO | [1][5] |

| Molecular Weight | 89.14 g/mol | [5][7][19] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][15][20] |

| Density | 0.914 g/mL at 25 °C | [1][15] |

| Melting Point | -90 °C | [1][2][15] |

| Boiling Point | 169-170 °C | [1][15] |

| Flash Point | 71 °C (160 °F) | [1][2][20] |

| Water Solubility | Miscible | [1][2][5] |

References

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

-

2-(Ethylamino)ethanol. ChemBK. [Link]

-

(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Ethanolamine - Solubility of Things. Solubility of Things. [Link]

-

Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. [Link]

-

Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]

-

2-(Ethylamino)ethanol: Comprehensive Overview and Applications. Medium. [Link]

-

2-(Ethylamino)ethanol | C4H11NO | CID 8072. PubChem - NIH. [Link]

-

2-(Ethylamino)ethanol | CAS#:110-73-6. Chemsrc. [Link]

-

Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

110-73-6 CAS | 2-(ETHYLAMINO) ETHANOL | Amines & Amine Salts | Article No. 3718D. Loba Chemie. [Link]

-

Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

-

How can I neutralize aminehydrochlorides?. ResearchGate. [Link]

-

Why do amines dissolve in hydrochloric acid?. Quora. [Link]

-

2-(Ethylamino) Ethanol 97% For Synthesis | 01147. Pallav Chemicals. [Link]

-

Do ammonia salts dissolve in hydrochloric acid?. Quora. [Link]

-

Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

-

2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]

-